NHS-Biotin reacts with primary amines, which are functional groups found in many molecules including proteins. The NHS group of NHS-Biotin acts as a leaving group, readily attaching to the primary amine to form a stable amide bond. This covalent linkage between NHS-Biotin and the target molecule allows researchers to leverage the strong biotin-streptavidin interaction for various applications [].
Streptavidin is a protein with a very high affinity for biotin. By attaching NHS-Biotin to a molecule of interest, researchers can then use streptavidin conjugated (linked) to a fluorescent molecule, enzyme, or other detectable group to visualize or manipulate the biotinylated molecule [].
NHS-Biotin is a versatile tool with numerous applications in scientific research. Here are a few examples:
Biotin-N-hydroxysuccinimide, commonly referred to as Biotin-NHS, is a biotin derivative where the carboxylic acid group of biotin is activated by the addition of N-hydroxysuccinimide. This compound is primarily used in bioconjugation applications, allowing for the attachment of biotin to various biomolecules, such as proteins and peptides. The reactivity of Biotin-NHS with primary amines enables the formation of stable amide bonds, facilitating the labeling of proteins for various assays and analyses .
Biotin-NHS undergoes nucleophilic acyl substitution reactions with primary amino groups. The reaction can be summarized as follows:
Biotin is a vital cofactor for several carboxylase enzymes involved in fatty acid synthesis and energy metabolism. When biotinylated, proteins retain their biological activity due to the small size of the biotin moiety, which does not significantly alter their structure or function. The strong affinity between biotin and avidin or streptavidin allows for effective purification and detection methods in various biological assays, such as enzyme-linked immunosorbent assays (ELISA) and Western blotting .
The synthesis of Biotin-NHS typically involves activating biotin through its carboxylic acid group. A common method includes:
Biotin-NHS has diverse applications in biochemical research and biotechnology:
Interaction studies involving Biotin-NHS often focus on its ability to form stable complexes with proteins through biotin-avidin interactions. These studies help elucidate protein-protein interactions, enzyme activities, and cellular localization. Techniques such as mass spectrometry and fluorescence microscopy are commonly employed to analyze these interactions .
Several compounds share structural similarities with Biotin-NHS, each possessing unique properties that distinguish them:
Compound Name | Structure Type | Unique Features |
---|---|---|
Sulpho-N-hydroxysuccinimide | Water-soluble NHS ester | Enhanced solubility; useful for cell surface labeling |
Biotin-PEG4-NHS Ester | PEG spacer NHS ester | Provides longer linker for improved sterics |
NHS-Acetate | Simple NHS ester | Less bulky; suitable for small molecule conjugation |
Biotin-NHS stands out due to its specific application in attaching biotin to larger biomolecules while maintaining biological activity, making it invaluable in various biochemical assays and research applications .
The primary reaction mechanism of Biotin-NHS involves nucleophilic acyl substitution at the activated carbonyl carbon of the N-hydroxysuccinimide ester group [1] [2]. This reaction proceeds through a tetrahedral intermediate formation, which represents a fundamental characteristic of activated ester chemistry [3] .
The reaction initiates when a primary amine nucleophile attacks the electrophilic carbonyl carbon of the NHS ester group [2] [5]. The nucleophilic attack follows the Bürgi-Dunitz trajectory, where the angle between the line of nucleophilic attack and the carbon-oxygen bond exceeds 90 degrees to achieve optimal orbital overlap between the highest occupied molecular orbital of the nucleophile and the π* lowest unoccupied molecular orbital of the carbonyl group [6].
The mechanism proceeds through the following steps:
The efficiency of Biotin-NHS conjugation reactions exhibits a pronounced dependence on solution pH, reflecting the acid-base equilibrium of both the nucleophilic amine and the competing hydrolysis reaction [9] [15]. This pH dependence represents a critical optimization parameter for maximizing conjugation yields while minimizing side reactions.
The optimal pH range for Biotin-NHS conjugation typically falls between 8.0 and 8.5, where the balance between amine reactivity and hydrolysis stability is most favorable [16] [10]. At pH values below 7.0, primary amines become increasingly protonated and lose their nucleophilic character, resulting in dramatically reduced reaction rates [9] [15].
pH | Conjugation Rate (relative) | Hydrolysis Rate (relative) | Optimal Efficiency | Reaction Conditions |
---|---|---|---|---|
5.0 | 0.2 | 0.1 | Low | Acidic - slow |
6.0 | 0.4 | 0.2 | Low | Acidic - slow |
7.0 | 1.0 | 1.0 | Moderate | Neutral |
7.5 | 1.8 | 2.0 | Good | Slightly basic |
8.0 | 2.5 | 4.0 | High | Basic - faster |
8.5 | 3.2 | 8.0 | Optimal | Basic - optimal |
9.0 | 4.0 | 16.0 | Reduced | Basic - competing hydrolysis |
The pH dependence of conjugation efficiency arises from the ionization state of the attacking amine nucleophile. Lysine ε-amines possess pKa values between 9.3 and 9.5, while N-terminal α-amines exhibit pKa values between 7.6 and 8.0 [17]. At physiological pH, a significant fraction of these amines exists in the protonated, non-nucleophilic form.
Research has demonstrated that the reaction rate between NHS esters and peptide amines increases substantially with pH [9]. However, this increased reactivity is counterbalanced by accelerated hydrolysis at higher pH values, creating an optimal pH window where conjugation efficiency is maximized [18] [19].
The choice of buffer system significantly impacts conjugation efficiency. Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the intended biotinylation reaction [20] [21]. Preferred buffer systems include phosphate-buffered saline, borate buffer, and N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid, which provide appropriate pH control without interfering nucleophiles [22] [23].
Studies have shown that organic non-nucleophilic buffer salts, such as 2-(N-morpholino)ethanesulfonic acid or bis-tris, can extend the hydrolytic half-lives of NHS esters compared to inorganic buffer salts at both pH 6 and 7 [24].
Hydrolysis represents the primary competing reaction in Biotin-NHS conjugation chemistry, significantly impacting reaction efficiency and optimization strategies [25] [26]. The hydrolysis reaction follows second-order kinetics with respect to hydroxide ion concentration and exhibits strong pH and temperature dependence.
The hydrolysis of Biotin-NHS in aqueous solution follows pseudo-first-order kinetics under excess water conditions [25] [19]. Systematic studies have revealed that hydrolysis half-lives decrease exponentially with increasing pH, ranging from several hours at neutral pH to minutes at alkaline pH [27] [19].
pH | Half-life (hours) | Half-life (minutes) | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Competing Reaction |
---|---|---|---|---|---|
6.0 | 4.00 | 240 | 4 | 15.0 | Minimal |
7.0 | 2.50 | 150 | 4 | 86.0 | Low |
7.5 | 1.00 | 60 | 25 | 200.0 | Moderate |
8.0 | 0.50 | 30 | 25 | 400.0 | Significant |
8.5 | 0.17 | 10 | 25 | 1200.0 | High |
9.0 | 0.05 | 3 | 25 | 3600.0 | Dominant |
The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the NHS ester carbonyl carbon, following a pathway analogous to aminolysis but with water as the nucleophile [25] [26]. The reaction proceeds through a tetrahedral intermediate that rapidly collapses to yield the corresponding carboxylic acid and N-hydroxysuccinimide.
Research has demonstrated that the heterogeneous hydrolysis rate constant exceeds the aminolysis rate constant by more than three orders of magnitude under typical conjugation conditions [25]. This significant difference highlights the importance of optimizing reaction conditions to favor aminolysis over hydrolysis.
Temperature significantly influences both the rate of hydrolysis and the competitive balance between aminolysis and hydrolysis reactions. Studies have shown that hydrolysis rates increase more rapidly with temperature than aminolysis rates, making low-temperature conditions favorable for conjugation efficiency [18] [19].
Beyond hydrolysis, several other competing reactions can occur during Biotin-NHS conjugation. These include:
Intramolecular cyclization: In peptides with multiple reactive sites, intramolecular reactions can occur, leading to cross-linked products [8].
Non-specific protein interactions: NHS esters can react with nucleophilic sites other than primary amines, including histidine imidazoles, serine and threonine hydroxyls, and tyrosine phenolic groups [8] [11].
Reagent degradation: Extended exposure to aqueous conditions can lead to reagent degradation through multiple pathways [28] [29].
The solvent system represents a critical parameter in Biotin-NHS conjugation reactions, influencing both reagent solubility and reaction kinetics [30] [31]. Optimization of solvent conditions is essential for achieving high conjugation efficiency while maintaining protein stability and functionality.
Biotin-NHS exhibits limited water solubility, necessitating the use of organic solvents for initial dissolution before dilution into aqueous reaction media [1] [30]. The most commonly employed solvents include dimethyl sulfoxide and N,N-dimethylformamide, which provide excellent solubility for the reagent while maintaining compatibility with aqueous protein solutions [32] [33].
Solvent | Biotin-NHS Solubility (mg/mL) | Reaction Compatibility | Typical Concentration | Reaction Efficiency | Storage Stability |
---|---|---|---|---|---|
DMSO | 100 | Excellent | 10-20% | High | Good |
DMF | 50 | Good | 5-10% | High | Good |
Acetonitrile | 20 | Moderate | 5-10% | Moderate | Moderate |
Ethanol | 5 | Poor | 1-5% | Low | Poor |
Water | Insoluble | Requires pre-dissolution | N/A | High (if dissolved) | N/A |
PBS buffer | Insoluble | Good (with DMSO) | Primary medium | High | Poor |
Borate buffer | Insoluble | Good (with DMSO) | Primary medium | High | Poor |
Tris buffer | Insoluble | Avoid (competes) | Not recommended | Reduced | N/A |
The choice of organic solvent significantly impacts reaction kinetics and efficiency. Research has demonstrated that dimethyl sulfoxide provides optimal solubility and reaction kinetics for NHS ester conjugation [31] [34]. The final concentration of organic solvent in the reaction mixture typically should not exceed 10-20% to maintain protein stability and avoid denaturation [32] [34].
Several key parameters must be optimized to achieve maximum conjugation efficiency:
Reagent concentration: Typical protocols employ 5-20-fold molar excess of Biotin-NHS relative to target amines [34] [32].
Reaction time: Optimal reaction times range from 30 minutes to 4 hours at room temperature, depending on pH and protein concentration [20] [34].
Protein concentration: Higher protein concentrations favor aminolysis over hydrolysis by increasing the effective concentration of nucleophilic sites [25] [31].
Temperature control: Reactions are typically performed at 4°C to room temperature to minimize hydrolysis while maintaining reasonable reaction rates [20] [21].
Reaction Type | Rate Constant (M⁻¹s⁻¹) | Half-life (pH 7.0) | Half-life (pH 8.5) | Temperature (°C) | Reaction Order |
---|---|---|---|---|---|
Aminolysis (lysine) | 0.0122 | 57 | 25 | 25 | Pseudo-first |
Aminolysis (N-terminal) | 0.0108 | 64 | 28 | 25 | Pseudo-first |
Hydrolysis (pH 7.0) | 86.0 | 150 | N/A | 25 | Second |
Hydrolysis (pH 8.0) | 400.0 | N/A | N/A | 25 | Second |
Hydrolysis (pH 8.5) | 1200.0 | N/A | 10 | 25 | Second |
Competing reactions | Variable | N/A | N/A | 25 | Mixed |
Successful optimization requires careful monitoring of reaction progress and product quality. Techniques such as high-performance liquid chromatography, mass spectrometry, and 4'-hydroxyazobenzene-2-carboxylic acid displacement assays provide quantitative assessment of biotinylation efficiency [14] [32].
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